Cas no 1018437-11-0 (2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile)

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile
- DTXSID70697441
- (4-Hydroxypiperidin-1-yl)(phenyl)acetonitrile
- 1018437-11-0
- DB-291851
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- インチ: InChI=1S/C13H16N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,12-13,16H,6-9H2
- InChIKey: RTYIRLUOETUSLP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C#N)N2CCC(CC2)O
計算された属性
- せいみつぶんしりょう: 216.126263138g/mol
- どういたいしつりょう: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 47.3Ų
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179624-1g |
2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile |
1018437-11-0 | 95% | 1g |
$435 | 2023-01-13 | |
Alichem | A129005295-1g |
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile |
1018437-11-0 | 95% | 1g |
$423.72 | 2023-09-04 | |
Chemenu | CM179624-1g |
2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile |
1018437-11-0 | 95% | 1g |
$458 | 2021-08-05 |
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrileに関する追加情報
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile: An Emerging Compound in Medicinal Chemistry
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile, with the CAS number 1018437-11-0, is a promising compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. In this article, we will delve into the chemical properties, biological activities, and recent research advancements of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile.
The molecular structure of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile is composed of a phenyl group and a hydroxypiperidine moiety attached to a nitrile functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound. The nitrile group, for instance, is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis. The hydroxypiperidine moiety, on the other hand, confers hydrophilic characteristics and can form hydrogen bonds, which are crucial for interactions with biological targets.
In recent years, 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile has been extensively studied for its potential as a therapeutic agent. One of the key areas of interest is its role in the treatment of neurological disorders. Research has shown that this compound can modulate the activity of certain neurotransmitters and receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile exhibits potent neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Beyond neurological applications, 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile has also shown promise in cancer research. Several studies have reported its antiproliferative and pro-apoptotic effects on various cancer cell lines. A notable study published in Cancer Research found that this compound can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action involves the modulation of key proteins such as AKT and ERK, which are frequently dysregulated in cancer.
The pharmacokinetic properties of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile have also been investigated to assess its suitability as a drug candidate. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can cross the blood-brain barrier, which is essential for its therapeutic efficacy in neurological disorders. Additionally, the compound shows low toxicity and minimal side effects, making it a promising candidate for further clinical development.
To further understand the potential therapeutic applications of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse events reported. The ongoing phase II trials are expected to provide more detailed insights into the therapeutic benefits and optimal dosing regimens.
In conclusion, 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile, with its unique chemical structure and promising biological activities, represents an exciting advancement in medicinal chemistry. Its potential applications in treating neurological disorders and cancer make it a valuable candidate for further research and development. As more studies are conducted and clinical trials progress, it is anticipated that this compound will play a significant role in improving patient outcomes and advancing medical treatments.
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